molecular formula C15H12ClNO2 B8794460 Methyl 4-(((4-chlorophenyl)imino)methyl)benzoate CAS No. 59584-22-4

Methyl 4-(((4-chlorophenyl)imino)methyl)benzoate

Cat. No. B8794460
CAS No.: 59584-22-4
M. Wt: 273.71 g/mol
InChI Key: BYDHFMUKSVKDBK-UHFFFAOYSA-N
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Patent
US04001221

Procedure details

165 g (1 mole) of 4-carbomethoxybenzaldehyde and 128 g (1 mole) of 4-chloroaniline were stirred in 2500 ml of ethanol for 3 hours on a weak reflux, when cooled to -10°C, filtered with suction and washed with ethanol having a temperature of -10° C. After drying, 227 g (83% of the theory) of 4-(p-chlorophenylimino-methyl)-benzoicacid methyl ester of the following formula were obtained ##STR42##
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[Cl:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1>C(O)C>[CH3:4][O:3][C:1](=[O:2])[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[N:18][C:17]2[CH:19]=[CH:20][C:14]([Cl:13])=[CH:15][CH:16]=2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C=O)C=C1
Name
Quantity
128 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
2500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
washed with ethanol having a temperature of -10° C
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C=NC1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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